Diethyl [Chloro(cyano)methyl]phosphonate
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Overview
Description
Diethyl [Chloro(cyano)methyl]phosphonate is a chemical compound with the molecular formula C6H12ClNO3P. It is a clear, colorless to light yellow liquid with a density of 1.095 g/mL at 25°C and a boiling point of 101-102°C at 0.4 mm Hg . This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [Chloro(cyano)methyl]phosphonate involves multiple steps:
Preparation of Chloroacetonitrile: Chloroacetic acid is added to ethanol with concentrated sulfuric acid as a catalyst. The mixture is heated under reflux for 8 hours, then filtered and washed with water to obtain ethyl chloroacetate.
Formation of this compound: Chloroacetonitrile is reacted with triethyl phosphite in the presence of a catalyst such as tetrabutylammonium iodide. The reaction is carried out at 80°C, with the triethyl phosphite added dropwise over 8 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is purified using high-purity distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl [Chloro(cyano)methyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with epoxides and nitrones to form cyano-substituted cyclopropanes and aziridines.
Cross-Coupling Reactions: It can react with aryl iodides in the presence of copper(I) iodide to form alpha-arylated alkanenitriles.
Common Reagents and Conditions
Epoxides and Nitrones: Used in the formation of cyano-substituted cyclopropanes and aziridines.
Aryl Iodides and Copper(I) Iodide: Used in cross-coupling reactions to form alpha-arylated alkanenitriles.
Major Products
Cyano-Substituted Cyclopropanes and Aziridines: Formed from reactions with epoxides and nitrones.
Alpha-Arylated Alkanenitriles: Formed from cross-coupling reactions with aryl iodides.
Scientific Research Applications
Diethyl [Chloro(cyano)methyl]phosphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl [Chloro(cyano)methyl]phosphonate involves its role as a reagent in chemical reactions. It acts as a nucleophile in substitution and cross-coupling reactions, facilitating the formation of new chemical bonds. The compound’s cyano group is particularly reactive, allowing it to participate in a variety of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Diethyl Cyanomethylphosphonate: Similar in structure but lacks the chloro group.
Diethyl Chlorophosphate: Contains a chlorophosphate group instead of a cyano group.
Uniqueness
Diethyl [Chloro(cyano)methyl]phosphonate is unique due to the presence of both chloro and cyano groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .
Properties
Molecular Formula |
C6H11ClNO3P |
---|---|
Molecular Weight |
211.58 g/mol |
IUPAC Name |
2-chloro-2-diethoxyphosphorylacetonitrile |
InChI |
InChI=1S/C6H11ClNO3P/c1-3-10-12(9,11-4-2)6(7)5-8/h6H,3-4H2,1-2H3 |
InChI Key |
ITSAYZZUJTUZJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C#N)Cl)OCC |
Origin of Product |
United States |
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